3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol
Overview
Description
3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol is an organic compound characterized by its unique structure, which includes two 2,3-dihydro-benzo[1,4]dioxin groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol typically involves the reaction of 3,5-dihydroxybenzaldehyde with 2,3-dihydro-benzo[1,4]dioxin in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-throughput reactors and automated systems can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in both chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-benzo[1,4]dioxin-6-yl)-phenol: A simpler analog with one 2,3-dihydro-benzo[1,4]dioxin group.
3,5-Dihydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Hydroquinone: A related compound with similar redox properties.
Uniqueness
3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol is unique due to the presence of two 2,3-dihydro-benzo[1,4]dioxin groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3,5-bis(2,3-dihydro-1,4-benzodioxin-6-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c23-18-10-16(14-1-3-19-21(12-14)26-7-5-24-19)9-17(11-18)15-2-4-20-22(13-15)27-8-6-25-20/h1-4,9-13,23H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTYDHJSLIJWFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)O)C4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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